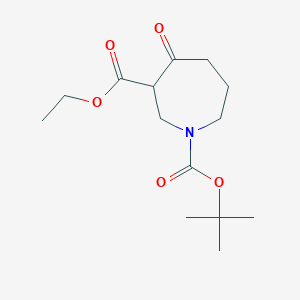

1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate

Description

Properties

IUPAC Name |

1-O-tert-butyl 3-O-ethyl 4-oxoazepane-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO5/c1-5-19-12(17)10-9-15(8-6-7-11(10)16)13(18)20-14(2,3)4/h10H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHXZHJRQFDJAPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CCCC1=O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70655187 | |

| Record name | 1-tert-Butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98977-37-8 | |

| Record name | 1-tert-Butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate, a key heterocyclic scaffold with significant potential in medicinal chemistry. The azepane ring system is a recurring motif in a number of biologically active natural products and synthetic pharmaceuticals.[1] This document outlines two robust synthetic strategies, commencing from commercially available starting materials, and delves into the mechanistic underpinnings of the key chemical transformations. Detailed experimental protocols, purification techniques, and analytical characterization are provided to enable the successful replication and optimization of these synthetic routes. The guide is structured to offer both a high-level strategic understanding and a detailed, practical implementation of the synthesis, catering to the needs of researchers and professionals in the field of drug discovery and development.

Introduction: The Significance of the Azepane Scaffold

The seven-membered azepane heterocyclic ring system is a crucial structural motif in a diverse array of biologically active compounds.[1] Its inherent conformational flexibility allows for intricate three-dimensional arrangements, which can be pivotal for molecular recognition and biological activity.[1] The incorporation of substituents onto the azepane ring provides a powerful tool for modulating the pharmacological properties of these molecules, making them attractive targets in drug discovery programs. The title compound, 1-tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate, is a versatile intermediate, featuring a protected nitrogen, a ketone functionality, and a β-keto ester moiety. This unique combination of functional groups allows for a wide range of subsequent chemical modifications, making it a valuable building block for the synthesis of more complex and potentially therapeutic agents.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests two primary strategies for its construction, both of which will be detailed in this guide.

Strategy A: C-Acylation of a Pre-formed Azepane Ring

This approach involves the initial synthesis of the N-Boc protected 4-oxoazepane ring, followed by the introduction of the ethyl carboxylate group at the C3 position.

Strategy B: Dieckmann Condensation for Ring Formation

This strategy focuses on the intramolecular cyclization of a suitably substituted acyclic diester to form the seven-membered ring with the desired functionalities already in place.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis via C-Acylation of tert-Butyl 4-oxoazepane-1-carboxylate (Strategy A)

This strategy is a convergent and efficient approach that leverages the availability of the key intermediate, tert-butyl 4-oxoazepane-1-carboxylate. A large-scale synthesis of this precursor has been reported, making it a readily accessible starting material.

Synthesis of the Key Precursor: tert-Butyl 4-oxoazepane-1-carboxylate

The industrial production of tert-butyl 4-oxoazepane-1-carboxylate has been achieved through a ring expansion of tert-butyl piperidin-4-one-1-carboxylate using ethyl diazoacetate.[2] This process is noted for its safety, cost-effectiveness, and scalability.[2]

Experimental Protocol: Large-Scale Preparation of tert-Butyl 4-oxoazepane-1-carboxylate

This protocol is adapted from the literature and should be performed by trained personnel with appropriate safety precautions.

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) |

| tert-Butyl piperidin-4-one-1-carboxylate | 79099-07-3 | 199.25 |

| Ethyl diazoacetate | 623-73-4 | 114.10 |

| Boron trifluoride etherate | 109-63-7 | 141.93 |

| Dichloromethane (DCM) | 75-09-2 | 84.93 |

| Saturated aqueous sodium bicarbonate | N/A | N/A |

| Anhydrous sodium sulfate | 7757-82-6 | 142.04 |

Procedure:

-

A solution of tert-butyl piperidin-4-one-1-carboxylate in dichloromethane is cooled to a low temperature (typically -78 °C to -60 °C) under an inert atmosphere.

-

A solution of ethyl diazoacetate in dichloromethane is added dropwise to the cooled solution.

-

Boron trifluoride etherate is then added slowly, maintaining the low temperature.

-

The reaction mixture is stirred at this temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

-

The mixture is allowed to warm to room temperature, and the organic layer is separated.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product.

-

Purification by column chromatography on silica gel yields pure tert-butyl 4-oxoazepane-1-carboxylate.

C-Acylation at the C3 Position

The introduction of the ethyl carboxylate group at the C3 position is achieved through the acylation of the enolate of tert-butyl 4-oxoazepane-1-carboxylate. The formation of the enolate is a critical step and can be achieved using a strong, non-nucleophilic base.[3][4] The subsequent reaction with an acylating agent, such as ethyl chloroformate, yields the desired β-keto ester.

Caption: C-Acylation of the azepanone precursor.

Experimental Protocol: C-Acylation of tert-Butyl 4-oxoazepane-1-carboxylate

This is a proposed protocol based on general methods for the acylation of cyclic ketones. Optimization may be required.

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) |

| tert-Butyl 4-oxoazepane-1-carboxylate | 188975-88-4 | 213.27 |

| Lithium diisopropylamide (LDA) | 4111-54-0 | 107.12 |

| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 |

| Ethyl chloroformate | 541-41-3 | 108.52 |

| Saturated aqueous ammonium chloride | N/A | N/A |

| Diethyl ether | 60-29-7 | 74.12 |

| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 |

Procedure:

-

To a solution of diisopropylamine in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium dropwise. Stir the solution for 30 minutes to generate LDA.

-

Add a solution of tert-butyl 4-oxoazepane-1-carboxylate in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1-2 hours to ensure complete enolate formation.

-

Add ethyl chloroformate dropwise to the enolate solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1-tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate.

Synthesis via Dieckmann Condensation (Strategy B)

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. This strategy involves the synthesis of an acyclic diester precursor containing the N-Boc protected amino group.

Synthesis of the Acyclic Diester Precursor

The synthesis of the acyclic precursor, N-(tert-butoxycarbonyl)-N-(3-ethoxycarbonylpropyl)glycine ethyl ester, can be achieved through a multi-step sequence starting from readily available materials.

Caption: Synthetic pathway via Dieckmann Condensation.

Proposed Synthesis of the Acyclic Precursor:

-

N-Boc protection of 4-aminobutanoic acid: React 4-aminobutanoic acid with di-tert-butyl dicarbonate to obtain N-(tert-butoxycarbonyl)-4-aminobutanoic acid.

-

Esterification: Convert the carboxylic acid to its ethyl ester using standard esterification methods (e.g., Fischer esterification or reaction with ethyl iodide and a base) to yield ethyl N-(tert-butoxycarbonyl)-4-aminobutanoate.

-

N-Alkylation: React the N-Boc protected amino ester with ethyl bromoacetate in the presence of a suitable base (e.g., sodium hydride) to introduce the second ester-containing chain, affording the desired acyclic diester precursor.

Dieckmann Condensation

The intramolecular cyclization of the diester precursor is carried out in the presence of a strong base, such as sodium ethoxide or potassium tert-butoxide. The reaction proceeds via the formation of an enolate, which then attacks the other ester carbonyl group to form the seven-membered ring.

Experimental Protocol: Dieckmann Condensation

This is a proposed protocol based on the general principles of the Dieckmann condensation.

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) |

| N-(tert-butoxycarbonyl)-N-(3-ethoxycarbonylpropyl)glycine ethyl ester | N/A | N/A |

| Sodium ethoxide | 141-52-6 | 68.05 |

| Toluene, anhydrous | 108-88-3 | 92.14 |

| Acetic acid | 64-19-7 | 60.05 |

| Diethyl ether | 60-29-7 | 74.12 |

| Saturated aqueous sodium bicarbonate | N/A | N/A |

| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 |

Procedure:

-

Dissolve the acyclic diester precursor in anhydrous toluene under an inert atmosphere.

-

Add sodium ethoxide portion-wise to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and neutralize with acetic acid.

-

Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate.

Purification and Characterization

Purification:

-

Column Chromatography: Silica gel is the recommended stationary phase. The eluent system will typically be a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate), with the polarity gradually increased to elute the product.

Characterization:

-

Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation of the product's identity.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule (e.g., C=O of the ketone and esters, N-C=O of the carbamate).

Safety Considerations

-

Handling of Reagents: Many of the reagents used in these syntheses are hazardous. Always consult the Safety Data Sheet (SDS) for each chemical before use.

-

n-Butyllithium: Pyrophoric and reacts violently with water. Must be handled under an inert atmosphere using appropriate techniques.

-

Ethyl Diazoacetate: Potentially explosive and toxic. Should be handled with extreme care in a well-ventilated fume hood.

-

Boron Trifluoride Etherate: Corrosive and moisture-sensitive.

-

Sodium Hydride and Sodium Ethoxide: Highly reactive and flammable. React violently with water.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Reaction Conditions: Reactions involving strong bases and pyrophoric reagents should be conducted under an inert atmosphere (e.g., argon or nitrogen). Low-temperature reactions require careful monitoring and control.

Conclusion

This technical guide has detailed two viable synthetic routes for the preparation of 1-tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate. Strategy A, involving the C-acylation of a pre-formed azepane ring, offers a more direct and potentially higher-yielding approach, especially given the established large-scale synthesis of the key precursor. Strategy B, utilizing the Dieckmann condensation, provides an alternative and classic method for the formation of the cyclic β-keto ester. The choice of strategy will depend on the specific requirements of the researcher, including the availability of starting materials, desired scale, and experimental capabilities. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for scientists engaged in the synthesis of novel heterocyclic compounds for drug discovery and development.

References

- House, H. O., & Trost, B. M. (1965). The Potassium and Lithium Enolates Derived from Cyclic Ketones. The Journal of Organic Chemistry, 30(5), 1341-1348.

-

Wikipedia. (n.d.). Enolate. [Link]

-

Pearson. (n.d.). Enolate Alkylation and Acylation: Videos & Practice Problems. [Link]

-

Lee, S., et al. (2014). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ResearchGate. [Link]

Sources

Physicochemical properties of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate

An In-Depth Technical Guide to the Physicochemical Properties of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate

Foreword: Navigating the Landscape of a Novel Scaffold

In the dynamic field of medicinal chemistry and drug development, the exploration of novel molecular scaffolds is paramount to unlocking new therapeutic avenues. The azepane ring, a seven-membered saturated heterocycle, has garnered significant interest as a versatile template for constructing molecules with diverse biological activities. Its inherent conformational flexibility allows for the presentation of substituents in a three-dimensional space that can be optimized for potent and selective interactions with biological targets. When functionalized as a β-keto ester, as in the case of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate, the azepane scaffold is endowed with a rich chemical reactivity profile, making it a valuable intermediate for further synthetic elaboration.

This technical guide provides a comprehensive overview of the anticipated physicochemical properties of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate. It is important to note that while extensive experimental data for this specific molecule is not yet publicly available, this document leverages data from closely related analogues and established principles of physical organic chemistry to provide a robust predictive characterization. As Senior Application Scientists, our goal is to equip researchers with the foundational knowledge and practical insights necessary to effectively utilize this promising chemical entity in their research and development endeavors.

Molecular Structure and Key Features

1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate is a complex organic molecule characterized by a central azepane ring. The nitrogen atom of this ring is protected with a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis to modulate the reactivity of the amine. The presence of a ketone at the 4-position and an ethyl ester at the 3-position classifies this molecule as a β-keto ester.

Below is a diagram illustrating the molecular structure of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate.

Caption: Molecular Structure of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate

Predicted Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in both chemical and biological systems. The following table summarizes the predicted properties for 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate, based on the analysis of its structural features and data from analogous compounds. A close isomer, 1-tert-Butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate (CAS 141642-82-2), provides some of the foundational data for these predictions[1].

| Property | Predicted Value | Rationale and Comparative Insights |

| Molecular Formula | C₁₄H₂₃NO₅ | Based on the constituent atoms of the molecule. |

| Molecular Weight | 285.34 g/mol | Calculated from the molecular formula[1]. |

| Physical State | Colorless to pale yellow oil | Many N-Boc protected compounds and β-keto esters of similar molecular weight are oils or low-melting solids at room temperature[2]. |

| Boiling Point | > 200 °C at reduced pressure | High molecular weight and polar functional groups suggest a high boiling point. For comparison, tert-butyl 4-oxoazepane-1-carboxylate has a boiling point of 90-100 °C at 0.5 mmHg[3]. |

| Melting Point | Not available | Likely to be a low-melting solid or an oil. |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Sparingly soluble in water. | The presence of both polar (keto, ester, carbamate) and nonpolar (tert-butyl, ethyl, azepane ring) groups suggests good solubility in a range of organic solvents. The large carbon framework limits water solubility. |

| pKa | ~10-12 (for the α-proton) | The protons alpha to the ketone and ester groups are acidic due to resonance stabilization of the resulting enolate. The exact pKa is influenced by the ring system and other functional groups. |

| logP (octanol-water partition coefficient) | ~1.4 (calculated) | The calculated XLogP3 for the isomer 1-tert-Butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate is 1.4, suggesting moderate lipophilicity[1]. This is a critical parameter for predicting membrane permeability and overall drug-likeness. |

Synthesis and Reactivity

The synthesis of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate would likely involve a multi-step sequence, leveraging established methodologies for the formation of the azepane ring and the introduction of the β-keto ester functionality.

Synthetic Strategy

A plausible synthetic route would start with a pre-formed N-Boc protected azepan-4-one. The β-keto ester moiety can then be introduced via a C-acylation reaction.

Caption: Proposed Synthetic Workflow

Experimental Protocol: C-Acylation of N-Boc-azepan-4-one (Illustrative)

-

Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Anhydrous solvents are critical for the success of this reaction.

-

Enolate Formation: Dissolve N-Boc-azepan-4-one in an anhydrous aprotic solvent such as tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to the solution. The LDA will deprotonate the α-carbon to the ketone, forming the lithium enolate.

-

Acylation: After stirring for a period to ensure complete enolate formation, slowly add an acylating agent such as ethyl chloroformate or diethyl carbonate.

-

Quenching and Workup: Allow the reaction to slowly warm to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified using column chromatography on silica gel.

Chemical Reactivity

The presence of multiple functional groups imparts a rich reactivity profile to this molecule.

-

Keto-Enol Tautomerism: The β-keto ester functionality allows for keto-enol tautomerism. The position of this equilibrium is dependent on the solvent and other conditions.

-

Reactions at the Ketone: The ketone can undergo a variety of reactions, including reduction to the corresponding alcohol, reductive amination, and addition of organometallic reagents.

-

Reactions at the Ester: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other esters via transesterification.

-

Reactions at the α-Carbon: The acidic proton at the α-carbon can be removed with a base to form an enolate, which can then participate in various carbon-carbon bond-forming reactions.

-

Deprotection of the Boc Group: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the free secondary amine, which can then be further functionalized.

Spectroscopic Characterization (Predicted)

While experimental spectra for 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate are not available, we can predict the key spectroscopic features based on its structure and data from related compounds[4].

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the number of protons and the conformational flexibility of the seven-membered ring.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~4.2 | Quartet | -OCH₂CH₃ |

| ~3.5-3.8 | Multiplet | Protons on carbons adjacent to the nitrogen |

| ~2.5-2.8 | Multiplet | Protons on carbons adjacent to the ketone |

| ~1.9-2.2 | Multiplet | Other ring protons |

| ~1.45 | Singlet | tert-butyl protons of the Boc group |

| ~1.25 | Triplet | -OCH₂CH₃ |

¹³C NMR Spectroscopy

| Chemical Shift (ppm) | Assignment |

| ~205-210 | Ketone carbonyl carbon |

| ~170-175 | Ester carbonyl carbon |

| ~155 | Carbamate carbonyl carbon |

| ~80 | Quaternary carbon of the Boc group |

| ~61 | -OCH₂CH₃ |

| ~40-55 | Ring carbons adjacent to nitrogen and the carbonyl group |

| ~28 | Methyl carbons of the Boc group |

| ~14 | Methyl carbon of the ethyl group |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the carbonyl groups.

| Wavenumber (cm⁻¹) | Functional Group |

| ~1735-1750 | C=O stretch (ester) |

| ~1710-1720 | C=O stretch (ketone) |

| ~1680-1700 | C=O stretch (carbamate) |

| ~2850-3000 | C-H stretch (aliphatic) |

| ~1160-1250 | C-O stretch (ester and carbamate) |

Mass Spectrometry

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula. The expected exact mass for C₁₄H₂₃NO₅ would be the primary ion observed. Fragmentation patterns would likely involve the loss of the tert-butyl group, isobutylene, and cleavage of the azepane ring.

Safety and Handling

While specific toxicity data for 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate is not available, it should be handled with the standard precautions for laboratory chemicals. Based on data for the analogous compound, 1-tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate, the following hazards may be anticipated[1]:

-

Skin and Eye Irritation: May cause skin and serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion and Future Directions

1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate represents a promising and versatile building block for the synthesis of novel chemical entities with potential applications in drug discovery and development. This technical guide has provided a comprehensive, albeit predictive, overview of its physicochemical properties, synthetic accessibility, and spectroscopic signature. The insights presented herein are intended to serve as a valuable resource for researchers embarking on the exploration of this and related azepane-based scaffolds.

Future work should focus on the experimental validation of the predicted properties. The development of a robust and scalable synthetic route will be crucial for enabling its widespread use. Furthermore, the exploration of the chemical space accessible from this intermediate will undoubtedly lead to the discovery of new compounds with interesting biological activities. As our understanding of the structure-property and structure-activity relationships of azepane derivatives continues to grow, so too will their impact on the advancement of chemical and biomedical sciences.

References

- PubChem. (n.d.). 1-tert-Butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate. National Center for Biotechnology Information.

- Fluorochem. (n.d.). tert-Butyl 4-oxoazepane-1-carboxylate.

-

PubChem. (n.d.). 1-tert-Butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate. National Center for Biotechnology Information. PubChem Compound Summary for CID 4436570. Retrieved January 19, 2026, from [Link].

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

An In-depth Technical Guide to the Structural Elucidation of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate

Abstract

The azepane scaffold is a privileged seven-membered heterocyclic motif integral to numerous biologically active molecules and pharmaceutical agents.[1][2][3] Its structural complexity, particularly when functionalized, necessitates a multi-faceted analytical approach for unambiguous characterization. This technical guide provides a comprehensive, in-depth walkthrough of the structural elucidation of a specific, complex derivative: 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate. We will move beyond a simple recitation of data to explain the causality behind experimental choices and the interpretation of spectroscopic output. This document details an integrated workflow leveraging High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques. The protocols described herein are designed as self-validating systems to ensure the highest degree of scientific integrity for researchers in drug discovery and chemical synthesis.

The Molecular Challenge: An Overview of the Target Structure

The target molecule, 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate, presents several key structural features that guide our analytical strategy:

-

Azepane Core: A seven-membered saturated ring containing one nitrogen atom. The flexibility and multiple conformations of this ring can lead to complex NMR spectra.[4]

-

N-Boc Protection: The nitrogen atom is part of a tert-butyloxycarbonyl (Boc) carbamate, a common protecting group. This introduces a characteristic tert-butyl singlet in the ¹H NMR and distinct carbonyl and quaternary carbon signals in the ¹³C NMR.

-

β-Keto Ester System: The ethyl ester at the C3 position is β to the ketone at the C4 position. This arrangement is chemically significant, influencing the acidity of the C3 proton and the electronic environment of the carbonyl groups, which will be evident in both IR and NMR spectra.[5][6] The potential for keto-enol tautomerism, a hallmark of β-keto esters, must also be considered, as it can be influenced by solvent and temperature.[5]

Our objective is to confirm the precise atomic connectivity and verify the presence and placement of each functional group on the azepane ring.

The Elucidation Workflow: An Integrated Spectroscopic Strategy

A robust structural confirmation relies not on a single technique, but on the convergence of evidence from multiple orthogonal methods. The logical flow of our investigation is designed to build a complete molecular picture, with each step validating the last.

Caption: The integrated workflow for structural elucidation.

High-Resolution Mass Spectrometry (HRMS): The Molecular Formula

Expertise & Causality: Before delving into complex connectivity, we must first confirm the most fundamental property: the molecular formula. HRMS is chosen over standard MS for its ability to provide a highly accurate mass measurement, allowing for the confident determination of the elemental composition. Electrospray ionization (ESI) is the preferred method for this polar, non-volatile molecule.

The expected molecular formula is C₁₄H₂₃NO₅. The monoisotopic mass would be calculated, and the HRMS instrument should provide a measured mass accurate to within 5 ppm.

Trustworthiness: The primary fragmentation pathways for this molecule are predictable and serve as a self-validating check on the proposed structure. The fragmentation is dominated by cleavages α to the carbonyl groups and rearrangements.[7][8][9]

Predicted Fragmentation Data

| m/z (Mass/Charge) | Proposed Fragment | Fragmentation Pathway |

| 274.1649 | [M+H]⁺ | Protonated parent molecule |

| 218.1023 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the tert-butyl group |

| 200.1281 | [M+H - C₂H₅OH]⁺ | Loss of ethanol from the ethyl ester |

| 174.0917 | [M+H - Boc group]⁺ | Cleavage of the N-Boc protecting group |

| 146.0601 | [Fragment - CO]⁺ | Loss of carbon monoxide from the ketone |

Fourier-Transform Infrared (FTIR) Spectroscopy: A Functional Group Fingerprint

Expertise & Causality: FTIR spectroscopy provides a rapid, non-destructive method to confirm the presence of key functional groups based on their characteristic vibrational frequencies.[5] For this molecule, the carbonyl (C=O) region between 1650-1800 cm⁻¹ is of paramount importance. We expect to see multiple distinct C=O stretching bands corresponding to the ketone, the N-Boc ester, and the β-keto ethyl ester. The seven-membered ring can influence the ketone frequency, while conjugation and potential hydrogen bonding in the β-keto ester system can also cause shifts.[10][11]

Expected IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment |

| 2980-2930 | C-H Stretch | Aliphatic (azepane ring, ethyl, tert-butyl) |

| ~1740 | C=O Stretch | Ethyl Ester (β-keto ester system)[6] |

| ~1715 | C=O Stretch | Ketone (in a seven-membered ring)[11] |

| ~1690 | C=O Stretch | Carbamate (N-Boc group) |

| 1300-1000 | C-O Stretch | Strong, broad signals from ester and carbamate groups[12] |

| ~1160 | C-N Stretch | Carbamate/Amine |

The presence of three distinct carbonyl absorptions would provide strong evidence for the proposed structure. The absence of a broad O-H stretch around 3300 cm⁻¹ would indicate that the compound exists predominantly in the keto form in the solid state or neat liquid.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR is the most powerful tool for this elucidation, providing a complete map of the carbon-hydrogen framework.[13] For a molecule of this complexity, 2D NMR experiments are not optional; they are essential for definitive assignment.[14][15]

¹H NMR Spectroscopy: The Proton Environment

The ¹H NMR spectrum will reveal the number of unique proton environments and their neighbor relationships through spin-spin coupling. The flexible azepane ring is expected to produce complex, overlapping multiplets for the methylene protons, which are likely diastereotopic.

Predicted ¹H NMR Data (in CDCl₃, ~400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.20 | q (quartet) | 2H | -OCH₂CH₃ | Protons on the ethyl ester methylene, split by the methyl group. |

| ~3.8-3.2 | m (multiplet) | 5H | Ring CH, CH₂ | Azepane protons adjacent to N and C=O are deshielded. Includes the key C3-H proton. |

| ~2.8-2.0 | m (multiplet) | 4H | Ring CH₂ | Remaining azepane methylene protons. |

| 1.45 | s (singlet) | 9H | -C(CH₃)₃ | Nine equivalent protons of the tert-butyl group. |

| 1.25 | t (triplet) | 3H | -OCH₂CH₃ | Protons on the ethyl ester methyl, split by the methylene group. |

¹³C NMR Spectroscopy: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom. The chemical shifts are highly diagnostic for the type of carbon (carbonyl, sp³, etc.).

Predicted ¹³C NMR Data (in CDCl₃, ~100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~205 | C4 (C=O) | Ketone carbonyl, typically downfield. |

| ~169 | C3-Ester (C=O) | Ethyl ester carbonyl. |

| ~155 | N-Boc (C=O) | Carbamate carbonyl. |

| ~80 | -C(CH₃)₃ | Quaternary carbon of the Boc group. |

| ~61 | -OCH₂CH₃ | Methylene carbon of the ethyl ester. |

| ~55-40 | Ring CH₂, CH | Azepane carbons adjacent to N and C=O. |

| ~30-25 | Ring CH₂ | Other azepane carbons. |

| 28.3 | -C(CH₃)₃ | Methyl carbons of the Boc group. |

| 14.1 | -OCH₂CH₃ | Methyl carbon of the ethyl ester. |

2D NMR: Unambiguous Connectivity

2D NMR experiments correlate different nuclei, allowing us to piece together the molecular puzzle.

-

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled (typically 2-3 bonds apart). It will be crucial for tracing the proton connectivity around the azepane ring, confirming the sequence of the methylene groups (e.g., H2-H3, H5-H6-H7). It will also show a clear correlation between the ethyl group's quartet and triplet.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal directly to the carbon it is attached to. It allows for the confident assignment of all sp³ carbon signals based on the more easily interpreted ¹H NMR spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this structure. It reveals long-range (2-3 bond) correlations between protons and carbons, confirming the placement of functional groups and bridging quaternary carbons.

Sources

- 1. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, … [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: Ester infrared spectra [orgspectroscopyint.blogspot.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chem.pg.edu.pl [chem.pg.edu.pl]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate, a functionalized seven-membered heterocyclic compound. The azepane scaffold is a key structural motif in numerous natural products and FDA-approved drugs, exhibiting a wide range of biological activities.[1][2] The incorporation of a β-keto ester functionality introduces a versatile handle for further chemical modifications and suggests potential applications in drug discovery, particularly in the realm of antimicrobial agents.[3][4] This document will detail a proposed synthetic route, expected analytical characterization, and the potential pharmacological relevance of this molecule for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate is a derivative of azepane, a saturated seven-membered heterocycle containing one nitrogen atom. The structure is characterized by a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, an ethyl ester at the 3-position, and a ketone at the 4-position.

| Property | Value | Source |

| IUPAC Name | 1-tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate | |

| Molecular Formula | C₁₄H₂₃NO₅ | |

| Molecular Weight | 285.34 g/mol | |

| CAS Number | 141642-82-2 |

Synthesis and Mechanistic Insights

A robust and scalable synthesis of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate can be envisioned through an intramolecular Dieckmann condensation of a suitably substituted acyclic diester. This classical C-C bond-forming reaction is a powerful tool for the formation of cyclic β-keto esters.[5] An alternative, industrially relevant approach for the synthesis of the azepan-4-one core involves the ring expansion of a corresponding piperidinone derivative.[5][6]

Proposed Synthetic Protocol via Dieckmann Condensation

The following protocol outlines a plausible, multi-step synthesis starting from commercially available materials.

Step 1: Synthesis of the acyclic diester precursor

-

To a solution of N-Boc-iminodiacetic acid in a suitable solvent such as dichloromethane, add one equivalent of ethyl chloroformate in the presence of a non-nucleophilic base like triethylamine at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Upon completion, quench the reaction with water and extract the product with dichloromethane.

-

The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the mixed anhydride.

-

The crude anhydride is then reacted with the lithium enolate of ethyl acetate, generated by treating ethyl acetate with a strong base like lithium diisopropylamide (LDA) at -78 °C in anhydrous tetrahydrofuran (THF).

-

The reaction mixture is stirred at -78 °C for 2-4 hours before being quenched with a saturated aqueous solution of ammonium chloride.

-

The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude acyclic diester.

-

Purification by column chromatography on silica gel will afford the pure diester precursor.

Step 2: Intramolecular Dieckmann Condensation

-

To a solution of the purified diester in an anhydrous solvent such as toluene, add a strong base like sodium ethoxide or sodium hydride.

-

The reaction mixture is heated to reflux for 4-6 hours to effect the intramolecular cyclization. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is cooled to room temperature and carefully quenched by the addition of a dilute acid, such as 1 M HCl, until the solution is neutral.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate.

Causality of Experimental Choices

-

Choice of Base: A strong, non-nucleophilic base is crucial for the Dieckmann condensation to deprotonate the α-carbon of one ester group without causing unwanted side reactions like saponification. Sodium ethoxide in ethanol or sodium hydride in an aprotic solvent like THF or toluene are standard choices.

-

Solvent Selection: Anhydrous conditions are paramount to prevent the hydrolysis of esters and the quenching of the base. Toluene is a good choice for the Dieckmann condensation as it allows for heating to drive the reaction to completion.

-

Work-up Procedure: The acidic quench is necessary to neutralize the basic reaction mixture and protonate the resulting enolate to form the β-keto ester.

Synthetic Workflow Diagram

Caption: Proposed mechanism of quorum sensing inhibition by 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate.

Conclusion

1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate represents a synthetically accessible molecule with significant potential for drug discovery. The combination of the privileged azepane scaffold and the biologically relevant β-keto ester functionality makes it a compelling target for further investigation. The proposed synthetic route via Dieckmann condensation offers a reliable method for its preparation, and its potential as a quorum sensing inhibitor provides a clear direction for initial pharmacological evaluation. This technical guide serves as a foundational resource for researchers interested in exploring the chemistry and therapeutic applications of this and related functionalized azepane derivatives.

References

- Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. JOURNAL OF PHARMA INSIGHTS AND RESEARCH.

- Meschwitz, S., Poulin, E., & Dancause, S. (2016). Quorum Sensing Inhibition and Structure–Activity Relationships of β-Keto Esters. Molecules, 21(8), 971.

- Meschwitz, S., Poulin, E., & Dancause, S. (2016). Quorum Sensing Inhibition and Structure-Activity Relationships of β-Keto Esters. Molecules (Basel, Switzerland), 21(8), 971.

- Martínez-Cifuentes, M., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Pharmaceuticals, 16(10), 1339.

- Zha, G.-F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 163, 465–494.

- Martínez-Cifuentes, M., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI.

- Zha, G.-F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European journal of medicinal chemistry, 163, 465–494.

- Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023). MDPI.

- Zha, G.-F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.

- Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. (n.d.).

- Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. (2025). Journal of Pharma Insights and Research.

- Synthesis of azepino[4,5-b]indolones via an intermolecular radical oxidative substitution of N-Boc tryptamine. (2025).

- Kumar, S., et al. (2008). Synthesis and Pharmacological Evaluation of Azetidin-2-ones and Thiazolidin-4-ones Encompassing Benzothiazole. Indian Journal of Pharmaceutical Sciences, 70(5), 572–577.

- Halve, A. K., Bhadauria, D., & Dubey, R. (2007). N/C-4 substituted azetidin-2-ones: synthesis and preliminary evaluation as new class of antimicrobial agents. Bioorganic & medicinal chemistry letters, 17(2), 341–345.

- Recent Advances on the Synthesis of Azepane‐Based Compounds. (n.d.).

- Philippova, A. N., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules (Basel, Switzerland), 27(16), 5236.

- C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research. (2020). Life Chemicals.

- Kaur, H., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.

- New Investigations with Lupane Type A-Ring Azepane Triterpenoids for Antimycobacterial Drug Candid

- Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. (2025).

- Wang, Y., et al. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Industrial & Engineering Chemistry Research, 49(23), 12195–12199.

- Chaloin, O., et al. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE.

- (R/S)

- Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. (n.d.). ChemRxiv.

- tert-butyl 4-Oxoazepane-1-carboxyl

-

Chemoselective acylation of monosubstituted thiacalixa[4]rene with di-tert-butyl dicarbonate. (2025). ResearchGate.

-

Synthesis of p-tert -Butyldihomooxacalixa[4]rene Mono-substituted Dithiocarbonylhydrazones and Dithiosemicarbazones. (n.d.). ResearchGate.

Sources

- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Quorum Sensing Inhibition and Structure–Activity Relationships of β-Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to a Versatile Azepane-Based Building Block

Abstract

This technical guide provides a comprehensive overview of a key azepane-dicarboxylate derivative, a versatile building block with significant applications in pharmaceutical research and development. This document elucidates its chemical identity, physicochemical properties, a representative synthetic pathway with mechanistic insights, and its strategic role in modern medicinal chemistry. Special attention is given to the practical aspects of its synthesis, characterization, and safe handling, tailored for researchers, chemists, and drug development professionals.

Introduction and Nomenclature Clarification

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and FDA-approved drugs.[1][2] Its conformational flexibility allows it to present substituents in a diverse three-dimensional space, making it an attractive motif for designing ligands that can interact with complex biological targets.[2]

This guide focuses on the compound registered under CAS Number 141642-82-2 .[3] It is crucial to address a point of nomenclature. While the query refers to "1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate," the authoritative IUPAC name corresponding to this CAS number is 1-O-tert-butyl 4-O-ethyl 5-oxoazepane-1,4-dicarboxylate .[3] This indicates the ethyl ester is at the 4-position and the ketone at the 5-position of the azepane ring. This document will proceed with the technical data for the verified 1,4-dicarboxylate structure.

The subject molecule is a highly functionalized intermediate. The presence of a tert-butoxycarbonyl (Boc) group on the nitrogen atom serves as a stable protecting group, while the ethyl ester and ketone functionalities provide reactive handles for further chemical modification. This strategic placement of functional groups makes it an invaluable starting material for constructing more complex molecular architectures.

Physicochemical and Structural Properties

A summary of the key computed and identifying properties for 1-tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate is presented below.

| Property | Value | Source |

| CAS Number | 141642-82-2 | PubChem[3] |

| Molecular Formula | C₁₄H₂₃NO₅ | PubChem[3] |

| Molecular Weight | 285.34 g/mol | PubChem[3] |

| IUPAC Name | 1-O-tert-butyl 4-O-ethyl 5-oxoazepane-1,4-dicarboxylate | PubChem[3] |

| InChIKey | FGOJCPKOOGIRPA-UHFFFAOYSA-N | PubChem[3] |

| Canonical SMILES | CCOC(=O)C1CCN(CCC1=O)C(=O)OC(C)(C)C | PubChem[3] |

Synthesis and Mechanistic Rationale

The synthesis of functionalized azepane rings is a significant challenge for synthetic organic chemists.[4] Common strategies include ring-closing reactions and ring-expansion of smaller cyclic precursors.[4] A plausible and scalable approach for preparing the title compound involves a one-carbon ring expansion of a corresponding piperidine derivative. This method is advantageous as it leverages readily available six-membered ring precursors. A large-scale process for a related compound, tert-butyl 4-oxoazepane-1-carboxylate, utilizes a ring expansion of tert-butyl piperid-4-one-1-carboxylate with ethyl diazoacetate.[5]

Below is a representative, field-proven protocol adapted from established methodologies for synthesizing analogous structures.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target azepane dicarboxylate.

Detailed Experimental Protocol

Step 1: Synthesis of 1-tert-Butyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate (Piperidine Precursor)

-

Reactor Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet. The system is purged with dry nitrogen.

-

Reagent Addition: Charge the flask with anhydrous toluene and sodium ethoxide (NaOEt). To this suspension, add N-Boc-bis(2-ethoxycarbonylethyl)amine dropwise at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). The causality for using a strong base like NaOEt is to deprotonate the α-carbon to one of the ester groups, initiating an intramolecular Dieckmann condensation to form the six-membered piperidine ring.

-

Work-up: After cooling, the reaction is quenched by carefully adding acetic acid, followed by water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the β-keto ester piperidine precursor.

Step 2: Lewis Acid-Mediated Ring Expansion

-

Reactor Setup: A dry, nitrogen-flushed flask is charged with the piperidine precursor from Step 1 and anhydrous dichloromethane (DCM).

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath. This low temperature is critical to control the reactivity of the diazo compound and prevent side reactions.

-

Catalyst and Reagent Addition: A Lewis acid catalyst, such as Boron trifluoride diethyl etherate (BF₃·OEt₂), is added. Subsequently, ethyl diazoacetate is added dropwise over 30 minutes, ensuring the internal temperature remains below -70 °C. The Lewis acid activates the ketone carbonyl, making it more electrophilic and susceptible to nucleophilic attack by the diazoacetate.

-

Reaction and Quenching: The reaction is stirred at -78 °C for 2-3 hours. It is then quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted twice more with DCM. The combined organic layers are washed with brine, dried, and concentrated. The final product, 1-tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate, is isolated via flash chromatography.

Anticipated Spectroscopic Characterization

While specific spectra for this compound are not publicly available, its structure allows for the confident prediction of key spectroscopic features. This serves as a self-validating system for researchers synthesizing this molecule.[6][7]

| Data Type | Predicted Features and Rationale |

| ¹H NMR | ~4.2 ppm (q): -OCH₂ CH₃ of the ethyl ester. ~3.5-3.8 ppm (m): Protons on carbons adjacent to the nitrogen. ~2.5-2.8 ppm (m): Protons on carbons adjacent to the ketone. ~1.45 ppm (s, 9H): tert-butyl protons of the Boc group. ~1.25 ppm (t): -OCH₂CH₃ of the ethyl ester. Signal broadening may occur due to conformational isomers.[7] |

| ¹³C NMR | ~205-210 ppm: Ketone carbonyl carbon (C=O). ~170-175 ppm: Ester carbonyl carbon. ~155 ppm: Carbamate carbonyl of the Boc group. ~80 ppm: Quaternary carbon of the Boc group. ~61 ppm: -OCH₂ CH₃ of the ethyl ester. Signals for the azepane ring carbons would appear between 25-55 ppm. |

| FT-IR | ~1740 cm⁻¹: Strong C=O stretch (ester). ~1715 cm⁻¹: Strong C=O stretch (ketone). ~1690 cm⁻¹: Strong C=O stretch (Boc carbamate). The distinct signals for the three carbonyl groups are a key diagnostic feature. |

Utility in Drug Discovery and Development

The title compound is not an active pharmaceutical ingredient (API) itself but rather a sophisticated molecular scaffold or building block.[5][8] Its value lies in the orthogonal reactivity of its functional groups, allowing for selective and sequential chemical modifications.

-

Boc-Group: The N-Boc group provides robust protection under a wide range of conditions but can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), revealing the secondary amine.[9][10] This amine can then be functionalized, for instance, through reductive amination or amide coupling, to build out a specific pharmacophore.

-

Ethyl Ester: The ester can be hydrolyzed to a carboxylic acid, which can then be coupled with amines to form amides, a common linkage in drug molecules.

-

Ketone: The ketone provides a site for nucleophilic addition or reductive amination, allowing for the introduction of new substituents and stereocenters.

This multi-functionality makes the azepane derivative an ideal starting point for creating libraries of complex molecules for high-throughput screening or for the targeted synthesis of a specific drug candidate. The azepane core itself is found in drugs targeting the central nervous system, as well as in anti-cancer and antimicrobial agents.[1][11]

Workflow for Derivatization

Caption: Potential pathways for derivatizing the azepane building block.

Safety and Handling

As a research chemical, this compound requires careful handling in a controlled laboratory environment.

-

GHS Hazard Statements: The compound is associated with the following hazards: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

1-tert-Butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate is a strategically designed chemical intermediate of high value to the pharmaceutical and drug discovery industries. Its poly-functional nature, combined with the privileged azepane core, provides a robust platform for the synthesis of novel and complex molecular entities. Understanding its synthesis, reactivity, and handling is essential for any researcher aiming to leverage this powerful building block in their discovery programs.

References

-

Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465-494. [Link]

-

PubMed. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. [Link]

-

Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Semantic Scholar. [Link]

-

Kaliberda, O., Leha, D., Peredrii, V., Levchenko, K., Zarudnitskii, E., Ryabukhin, S., & Volochnyuk, D. (2023). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [Link]

-

Philippova, A. N., Vorobyeva, D. V., Gribanov, P. S., Godovikov, I. A., & Osipov, S. N. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5245. [Link]

-

Kaliberda, O., Leha, D., Peredrii, V., Levchenko, K., Zarudnitskii, E., Ryabukhin, S., & Volochnyuk, D. (2023). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ResearchGate. [Link]

-

Carrel, A., Yiannakas, A., Roukens, J. J., Reynoso-Moreno, I., Orsi, M., Thakkar, A., ... & Reymond, J. L. (2023). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry, 66(9), 6069-6082. [Link]

-

ResearchGate. (n.d.). Functionalization of azetidine, pyrrolidine, piperidine, and azepane scaffolds. ResearchGate. [Link]

-

ResearchGate. (n.d.). Recent Advances on the Synthesis of Azepane-Based Compounds. ResearchGate. [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3) at different temperatures (183-298 K) in CD₂Cl₂. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-tert-Butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate. PubChem Compound Database. [Link]

-

Lee, S. H., et al. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Industrial & Engineering Chemistry Research, 49(23), 12057-12061. [Link]

-

ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]

-

Malkov, A. V., Vranková, K., Cerný, M., & Kocovský, P. (2009). On the selective N-methylation of BOC-protected amino acids. The Journal of Organic Chemistry, 74(21), 8425–8427. [Link]

-

Nanjing Sunny Pharmatech Co., Ltd. (n.d.). tert-butyl 4-oxoazepane-1-carboxylate CAS NO.188975-88-4. LookChem. [Link]

-

ResearchGate. (n.d.). Proposed N-Boc deprotection mechanism. ResearchGate. [Link]

-

Oakwood Chemical. (n.d.). tert-butyl 4-Oxoazepane-1-carboxylate. Oakwood Chemical. [Link]

Sources

- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. 1-tert-Butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate | C14H23NO5 | CID 4436570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. tert-butyl 4-oxoazepane-1-carboxylate, CasNo.188975-88-4 NANJING SUNNY PHARMATECH CO., LTD China (Mainland) [shengning.lookchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate: Synthesis, Characterization, and Therapeutic Potential

This technical guide provides a comprehensive overview of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide details its physicochemical properties, outlines a strategic synthetic approach, describes rigorous analytical characterization methods, and explores its potential as a valuable scaffold in the discovery of novel therapeutics.

Introduction: The Azepane Scaffold in Drug Discovery

The azepane ring system, a seven-membered nitrogen-containing heterocycle, is a prominent structural motif in a multitude of pharmacologically active compounds.[1][2] Its inherent three-dimensional architecture provides an excellent framework for the spatial presentation of functional groups, enabling precise interactions with biological targets. Azepane-based compounds have demonstrated a wide array of therapeutic applications, including anticancer, antimicrobial, and anticonvulsant activities.[1][2] The subject of this guide, 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate, incorporates a 4-oxo (keto) functionality and dicarboxylate esters at the 1 and 3 positions, offering multiple points for chemical modification and diversification. This makes it a particularly attractive building block for the synthesis of compound libraries aimed at identifying novel drug candidates.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development. The key properties of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₄H₂₃NO₅ |

| Molecular Weight | 285.34 g/mol |

| IUPAC Name | 1-tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate |

| CAS Number | Not available |

Synthesis Strategy: A Rational Approach via Dieckmann Condensation

The synthesis of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate can be strategically achieved through an intramolecular Dieckmann condensation, a robust and well-established method for the formation of cyclic β-keto esters.[3][4][5] This approach offers a high degree of control over the cyclization process to yield the desired seven-membered ring.[5] The tert-butoxycarbonyl (Boc) group serves as an effective protecting group for the nitrogen atom, preventing unwanted side reactions and allowing for selective transformations.[6][7]

The proposed synthetic pathway is illustrated in the workflow diagram below.

Figure 1: Proposed synthetic workflow for 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate.

Detailed Experimental Protocol

Step 1: Synthesis of the N-Boc Protected Diester Precursor

-

To a solution of the appropriate acyclic amino diester precursor in a suitable anhydrous solvent such as dichloromethane (DCM), add a base (e.g., triethylamine) to scavenge the acid byproduct.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent dropwise to the cooled mixture.[7]

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a mild aqueous acid and perform a standard aqueous workup.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the pure N-Boc protected diester intermediate.

Step 2: Intramolecular Dieckmann Condensation

-

To a solution of the N-Boc protected diester intermediate in an anhydrous, high-boiling point solvent such as toluene, add a strong base (e.g., sodium ethoxide).[8]

-

Heat the reaction mixture to reflux to promote the intramolecular cyclization.

-

Monitor the progress of the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and carefully quench with a dilute aqueous acid (e.g., HCl) to neutralize the base and protonate the resulting enolate.[4]

-

Perform an aqueous workup, extracting the product into an organic solvent.

-

Dry the combined organic layers, filter, and concentrate in vacuo.

-

Purify the crude product via flash column chromatography to obtain the target compound, 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity, purity, and structural integrity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.5 ppm), the ethyl group (a triplet and a quartet), and the protons of the azepane ring, which will likely appear as complex multiplets due to their diastereotopic nature.

-

¹³C NMR: The carbon NMR spectrum should display distinct resonances for the carbonyl carbons of the ketone and the two ester groups, as well as signals corresponding to the carbons of the azepane ring, the tert-butyl group, and the ethyl group.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight of the target compound.

-

High-Resolution Mass Spectrometry (HRMS): HRMS analysis will provide the exact mass of the molecule, allowing for the unambiguous determination of its elemental composition (C₁₄H₂₃NO₅).

-

Fragmentation Pattern: The mass spectrum will also exhibit a characteristic fragmentation pattern, which can provide further structural information. Common fragmentation pathways for β-keto esters include α-cleavage and McLafferty rearrangements.[9]

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for assessing the purity of the synthesized compound.

-

Reversed-Phase HPLC: A reversed-phase HPLC method, typically using a C18 column with a mobile phase gradient of water and acetonitrile or methanol, can be developed to separate the target compound from any impurities or starting materials.[10] The purity is determined by integrating the peak area of the product relative to the total peak area in the chromatogram.

Potential Applications in Drug Discovery

The 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate scaffold is a versatile platform for the development of novel therapeutic agents. The presence of the ketone and ester functionalities allows for a wide range of chemical transformations, enabling the creation of diverse compound libraries for screening against various biological targets.

The azepane core is a key component in numerous approved drugs and clinical candidates, highlighting its therapeutic relevance.[1] By modifying the functional groups on the 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate core, medicinal chemists can explore structure-activity relationships (SAR) and optimize compounds for desired pharmacological properties. The β-keto ester moiety, in particular, is a valuable synthetic handle for introducing further complexity and diversity.

Conclusion

This technical guide has provided a detailed overview of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate, a promising building block for drug discovery. Its synthesis via a strategic Dieckmann condensation, coupled with rigorous analytical characterization, provides a clear path to obtaining this valuable compound. The versatility of its chemical structure underscores its potential as a scaffold for the development of novel therapeutics targeting a wide range of diseases.

References

-

Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

-

Dieckmann Condensation Reaction Mechanism. YouTube. [Link]

-

Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI. [Link]

-

Dieckmann Condensation. Chemistry LibreTexts. [Link]

-

Dieckmann Condensation. Organic Chemistry Portal. [Link]

-

Dieckmann condensation. Wikipedia. [Link]

-

Synthesis and Characterization of New Oxazepine and Oxazepane Derived From Schiff Bases. ResearchGate. [Link]

-

Mass Spectra of β-Keto Esters. Canadian Science Publishing. [Link]

-

Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ResearchGate. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Synthesis of bridged azepane β‐amino esters (±)‐25, (±)‐26, and (±)‐27. ResearchGate. [Link]

-

Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. [Link]

-

N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health. [Link]

-

A Comprehensive Review: Synthesis and Pharmacological Activities of 1,3,4-Oxadiazole Hybrid Scaffolds. PubMed. [Link]

-

A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. National Institutes of Health. [Link]

-

Studies in Mass Spectroscopy. III.1 Mass Spectra of β-Keto Esters. ACS Publications. [Link]

-

Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. PubMed. [Link]

-

Recent Advances on the Synthesis of Azepane‐Based Compounds. ResearchGate. [Link]

-

Recent Developments on Pharmacological Potential of 1,3,4-Oxadiazole Scaffold. Indian Journal of Pharmaceutical Education and Research. [Link]

-

Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives. Journal of Medicinal and Chemical Sciences. [Link]

-

Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. ACS Publications. [Link]

-

Mastering β-keto esters. ResearchGate. [Link]

-

Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles. MDPI. [Link]

-

SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Organic Syntheses. [Link]

-

Synthesis and Characterization a New 1,3-Oxazepine Compounds from New Bis-4-Amino-3-mercapto-1,2,4-triazole Derivatives. ResearchGate. [Link]

-

A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Publishing. [Link]

-

The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]

-

Therapeutic potential of oxazole scaffold: a patent review (2006-2017). PubMed. [Link]

-

A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). RSC Publishing. [Link]

-

Analysis of heterocyclic amines in meat products by liquid chromatography - Tandem mass spectrometry. PubMed. [Link]

-

New approach of the synthesis of β-ketoesters. International Journal of Applied Research. [Link]

-

Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ScienceDirect. [Link]

-

Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. National Institutes of Health. [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]

-

The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. Taylor & Francis Online. [Link]

-

Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

-

Commercially available drugs contain azepine derivatives. ResearchGate. [Link]

-

An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. MDPI. [Link]

-

Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. PubMed. [Link]

Sources

- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dieckmann Condensation [organic-chemistry.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles [mdpi.com]

An In-depth Technical Guide to the Retrosynthetic Analysis of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate

Abstract

This technical guide provides a comprehensive retrosynthetic analysis of the novel heterocyclic compound, 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate. The azepane scaffold is a crucial structural motif in numerous biologically active molecules, and the functionalization presented in this target molecule offers a unique substitution pattern with potential applications in medicinal chemistry and drug development.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into two plausible synthetic strategies, underpinned by established chemical principles and supported by literature precedents. Each proposed pathway is dissected from a retrosynthetic perspective, followed by a detailed forward synthesis protocol. The causality behind experimental choices is elucidated, ensuring a blend of theoretical knowledge and practical insight.

Introduction to the Target Molecule